molecular formula C10H16N4O B14878202 2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide

2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B14878202
M. Wt: 208.26 g/mol
InChI Key: NZHKNUTTXAFUOT-UHFFFAOYSA-N
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Description

2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Introduction of the cyclopropylethyl group: This step involves the alkylation of the pyrazole ring using cyclopropyl ethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide formation: The final step involves the reaction of the substituted pyrazole with chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide
  • 2-amino-N-cyclohexyl-N-methylbenzylamine

Comparison

2-amino-N-(1-(1-cyclopropylethyl)-1H-pyrazol-5-yl)acetamide is unique due to the presence of the pyrazole ring and the cyclopropylethyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C10H16N4O/c1-7(8-2-3-8)14-9(4-5-12-14)13-10(15)6-11/h4-5,7-8H,2-3,6,11H2,1H3,(H,13,15)

InChI Key

NZHKNUTTXAFUOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)CN

Origin of Product

United States

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